N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Overview
Description
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring followed by the introduction of the benzoxadiazole moiety. Common reagents used in these reactions include nitriles, hydrazines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: This compound shares structural similarities with N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE but differs in its functional groups and overall structure.
(2S)-2-Ammonio-3-[5-(2-methyl-2-propanyl)-3-oxido-1,2-oxazol-4-yl]propanoate: Another related compound with an isoxazole ring but different substituents and functional groups.
Uniqueness
This compound stands out due to its unique combination of an isoxazole ring and a benzoxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-13(2,3)10-7-11(15-20-10)17-22(18,19)9-6-4-5-8-12(9)16-21-14-8/h4-7H,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFIIYQEZFBWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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